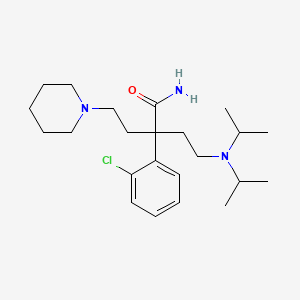

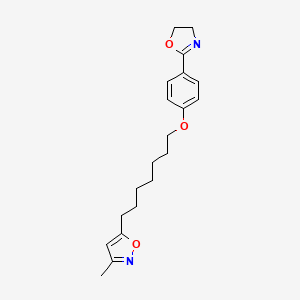

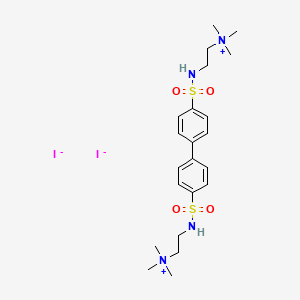

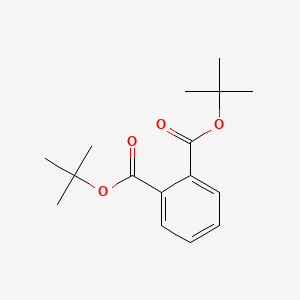

6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Overview

Description

Novel cancer-cytotoxic modulator of PDE3A

DNMDP is a novel cancer-cytotoxic modulator of PDE3A.

Scientific Research Applications

Cancer Research

6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) has been identified as a potent and selective inhibitor of phosphodiesterases 3A and 3B (PDE3A and PDE3B). This compound kills cancer cells by inducing PDE3A/B interactions with Schlafen 12 (SLFN12). The sensitivity of cancer cells to DNMDP correlates with the expression of the PDE3A gene. DNMDP's binding to PDE3A promotes an interaction between PDE3A and SLFN12, suggesting a neomorphic activity. This interaction is crucial for its cancer cell-killing effect (Lewis et al., 2019); (de Waal et al., 2015).

Mechanistic Insights in Cancer Cell Killing

Research into the mechanisms of DNMDP's effect on cancer cells showed that its complex formation between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12) is key to its efficacy. This compound specifically kills cancer cells expressing elevated levels of these two proteins. The aryl hydrocarbon receptor–interacting protein (AIP), a co-chaperone protein, is also required for the response to DNMDP and for PDE3A-SLFN12 complex formation (Wu et al., 2020).

Antihypertensive Activity

Apart from its application in cancer research, some derivatives of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one have shown antihypertensive activities. These compounds were evaluated for their antihypertensive properties using non-invasive methods, demonstrating significant activity in this regard (Siddiqui et al., 2010).

Role in Gastrointestinal Stromal Tumors

Phosphodiesterase 3A, which is targeted by DNMDP, is also significant in the development of interstitial cells of Cajal and in gastrointestinal stromal tumors (GIST). PDE3A expression is crucial during gut development, and its modulation can open new perspectives for targeted GIST therapy. The compound has shown potential in combination with existing GIST therapies (Vandenberghe et al., 2017).

Mechanism of Action

Target of Action

DNMDP, also known as 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, primarily targets two proteins: Phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12) . PDE3A is a well-characterized cyclic nucleotide phosphodiesterase that hydrolyzes cAMP, cGMP, and cUMP . SLFN12 is a protein that, when activated, can induce cell death .

Mode of Action

DNMDP acts as a molecular glue, inducing complex formation between PDE3A and SLFN12 . This interaction is stabilized by the binding of DNMDP to the active site of PDE3A . The formation of the PDE3A-SLFN12 complex is further stabilized by interactions between SLFN12 and DNMDP . This complex formation activates the RNase activity of SLFN12 .

Biochemical Pathways

The formation of the PDE3A-SLFN12 complex leads to the activation of the SLFN12 RNase, resulting in the cleavage of the specific substrate, tRNA-Leu-TAA . This leads to a global inhibition of translation, and death of cells expressing sufficient levels of both proteins .

Pharmacokinetics

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of DNMDP are crucial for its bioavailability and efficacy . .

Result of Action

The activation of the SLFN12 RNase by the PDE3A-SLFN12 complex leads to a cytotoxic response in cancer cells that express elevated levels of both proteins . This results in the cleavage of the specific substrate, tRNA-Leu-TAA, global inhibition of translation, and death of cells .

properties

IUPAC Name |

3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSSKNZHADPXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.